2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzothieno-pyrimidinone derivative featuring a fused bicyclic core with a sulfur atom in the thieno ring and a pyrimidinone moiety. The compound is substituted at position 3 with a furan-2-ylmethyl group and at position 2 with a sulfanyl acetamide side chain.
Properties
Molecular Formula |
C17H17N3O3S2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H17N3O3S2/c18-13(21)9-24-17-19-15-14(11-5-1-2-6-12(11)25-15)16(22)20(17)8-10-4-3-7-23-10/h3-4,7H,1-2,5-6,8-9H2,(H2,18,21) |
InChI Key |
WKXIROMNKBVWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)CC4=CC=CO4)SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothieno pyrimidine structure.
Attachment of the Furan-2-ylmethyl Group: This is achieved through a nucleophilic substitution reaction where the furan-2-ylmethyl group is introduced.
Introduction of the Acetamide Group: The final step involves the reaction of the intermediate with acetamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno pyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl group in the acetamide moiety.
Substitution: The furan ring and the benzothieno pyrimidine core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, it has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for binding to various biological targets, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Industry
Industrially, it can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring and benzothieno pyrimidine core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Impact
The target compound’s analogs differ primarily in the substituents at position 3 (R-group) and the acetamide side chain. Key examples include:
Table 1: Structural Comparison of Analogs
NMR Spectral Analysis
highlights that substituents at positions 3 and 2 significantly alter chemical environments. For example:
- Regions A (positions 39–44) and B (positions 29–36) in NMR spectra show distinct shifts when comparing the target compound to analogs like Compound A and B. These shifts correlate with electronic effects (e.g., methoxy groups in Compound B deshield nearby protons) and steric hindrance .
- The furan-2-ylmethyl group in the target compound induces upfield shifts in region A compared to allyl or methoxyphenyl substituents, suggesting reduced electron density around the core .
ADMET and Physicochemical Properties
- Lipophilicity (logP): The allyl-substituted Compound A has a higher logP than the target compound, favoring membrane permeability but risking poor aqueous solubility. The methoxyphenyl group in Compounds B and C lowers logP, improving solubility .
- Metabolic Stability: The furan ring in the target compound may undergo oxidative metabolism, whereas the allyl group in Compound A is prone to epoxidation, increasing toxicity risks .
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